2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)acetamide
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Overview
Description
2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)acetamide is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a dioxobenzoisoquinoline core and an oxolan-2-ylmethyl acetamide side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)acetamide typically involves multiple steps:
Formation of the Isoquinoline Core: The initial step involves the formation of the isoquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring system.
Introduction of the Dioxo Groups: The next step involves the introduction of the dioxo groups at the 1,3-positions of the isoquinoline ring. This can be done through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the Acetamide Side Chain: The final step involves the attachment of the N-(oxolan-2-ylmethyl)acetamide side chain. This can be achieved through nucleophilic substitution reactions where the isoquinoline derivative reacts with an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the dioxo groups, converting them into hydroxyl groups or other reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and amines under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry
In chemistry, 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its isoquinoline core is known to interact with various enzymes and receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The isoquinoline core is a common motif in many pharmacologically active compounds, and modifications to the acetamide side chain can lead to the development of new drugs with improved efficacy and safety profiles.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structural features make it valuable for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The isoquinoline core can bind to various enzymes and receptors, modulating their activity. The dioxo groups and the acetamide side chain can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propanoic acid
- 2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)benzoic acid
- 2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-N-(4-ethoxyphenyl)propionamide
Uniqueness
Compared to these similar compounds, 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)acetamide is unique due to the presence of the oxolan-2-ylmethyl acetamide side chain
Properties
IUPAC Name |
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-16(20-10-13-6-3-9-25-13)11-21-18(23)14-7-1-4-12-5-2-8-15(17(12)14)19(21)24/h1-2,4-5,7-8,13H,3,6,9-11H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDDLAPTTHCQLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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